2-氯丙酰氯

描述

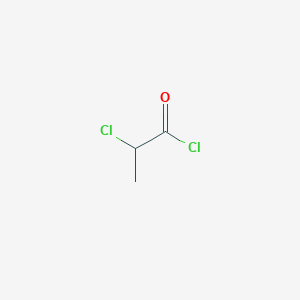

2-Chloropropionyl chloride (2-CPC) is an organochlorine compound and a halogenated derivative of propionic acid. It is a colorless to pale yellow liquid with a pungent odor. It is an important chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-CPC is also used as a protective agent in the production of certain foods and beverages.

科学研究应用

化学表面功能化

2-氯丙酰氯用作聚对二甲苯 C 化学表面功能化的试剂 . 聚对二甲苯 C 由于其优异的耐化学性、电气性能和生物相容性,是涂覆各种表面的流行选择。功能化过程允许对聚对二甲苯 C 的表面性质进行改性,使其能够用于更广泛的应用中。

薄荷内酯的合成

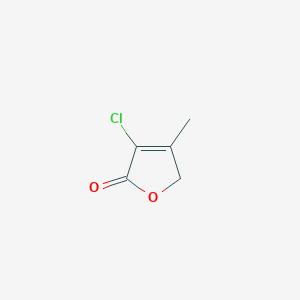

该化合物在 (±)-薄荷内酯的合成中起着至关重要的作用 . 薄荷内酯是一种天然存在的化合物,具有薄荷香味,存在于多种植物中。它在香料和香精行业具有潜在的应用。

聚乙二醇大分子引发剂的制备

2-氯丙酰氯用于制备聚乙二醇大分子引发剂 . 大分子引发剂是能够在聚合过程中引发链反应的物质。聚乙二醇是一种用途广泛的聚合物,在医药、化妆品和工业制造等各个领域都有应用。

氯改性 TiO2 纳米粒子

它也用于制备氯改性 TiO2 纳米粒子 . 二氧化钛 (TiO2) 纳米粒子由于其独特的性质(如高折射率、强紫外光吸收和耐化学腐蚀性)具有广泛的应用。氯改性可以增强这些性质,使其适用于光催化、太阳能电池和传感器等应用。

ATRP 引发剂

2-氯丙酰氯用于制备原子转移自由基聚合 (ATRP) 引发剂 . ATRP 是一种受控/活性自由基聚合类型,允许合成具有预定分子量和窄分子量分布的聚合物。这在先进材料的设计中具有重大意义。

有机合成

作为一种酰氯,2-氯丙酰氯是一种反应性化合物,可以参与各种有机合成反应 . 它可以与醇反应生成酯,与胺反应生成酰胺,与水反应生成羧酸。这些反应是合成多种有机化合物的基础。

安全和危害

作用机制

Target of Action

The primary targets of 2-Chloropropionyl chloride are the respiratory system, gastrointestinal system, eyes, and skin . It is capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution .

Mode of Action

2-Chloropropionyl chloride interacts with its targets through acylation and nucleophilic substitution . The compound’s 2-chloro-ethyl fragment can serve as a masked vinyl group, making it a versatile reagent in various chemical reactions .

Biochemical Pathways

For instance, it can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .

Result of Action

The molecular and cellular effects of 2-Chloropropionyl chloride’s action largely depend on its reactivity and the specific biological context. It’s known to cause burns of eyes, skin, and mucous membranes . It’s also harmful if swallowed and can affect the respiratory system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloropropionyl chloride. For instance, it reacts violently with water, liberating toxic gas . It’s also flammable, and its containers may explode when heated . Therefore, the compound’s action can be greatly influenced by factors such as humidity, temperature, and the presence of other reactive substances.

生化分析

Biochemical Properties

2-Chloropropionyl chloride is capable of acylation . It possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can undergo nucleophilic substitution . This property allows it to interact with various enzymes, proteins, and other biomolecules, altering their functions and participating in various biochemical reactions .

Cellular Effects

It is known to cause severe burns and is toxic if swallowed . It is also known to cause chemical burns to the respiratory tract .

Molecular Mechanism

2-Chloropropionyl chloride acts as an acyl chloride derivative of propionic acid . It undergoes the characteristic reactions of acyl chlorides, including nucleophilic acyl substitution . It can react with isobutylbenzene to give ibuprofen after hydrolysis .

Temporal Effects in Laboratory Settings

It is known to be a volatile liquid , suggesting that it may evaporate over time under certain conditions.

Metabolic Pathways

It is known to participate in the synthesis of ibuprofen , suggesting that it may interact with enzymes and cofactors involved in this pathway.

属性

IUPAC Name |

2-chloropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQDSBVHLKBEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

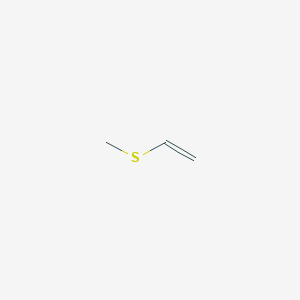

CC(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864097 | |

| Record name | 2-Chloropropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Chloropropionyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

19.0 [mmHg] | |

| Record name | 2-Chloropropionyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7623-09-8 | |

| Record name | 2-Chloropropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7623-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl chloride, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl chloride, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloropropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Chloropropionyl chloride?

A1: 2-Chloropropionyl chloride has the molecular formula C3H4Cl2O and a molecular weight of 126.97 g/mol.

Q2: Is there spectroscopic data available for 2-Chloropropionyl chloride?

A2: Yes, [] describes the use of Infrared (IR), Ultraviolet-visible (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 2-Chloropropionyl chloride. For example, NMR analysis shows characteristic peaks at δ 3.08, 2H, t, J = 6 Hz; 3.71, 2H, t, J = 6 Hz; 4.00 ppm, 2H, s. []

Q3: What safety precautions should be taken when handling 2-Chloropropionyl chloride?

A3: 2-Chloropropionyl chloride is highly irritating to the skin, eyes, and mucous membranes. It should be handled in a fume hood with appropriate personal protective equipment. []

Q4: How is 2-Chloropropionyl chloride used in Friedel-Crafts reactions?

A4: 2-Chloropropionyl chloride serves as an acylating agent in Friedel-Crafts reactions. It reacts with aromatic compounds like benzene in the presence of Lewis acid catalysts like aluminum chloride to produce α,β′-dichloroalkyl ketones. This reaction is exemplified by the synthesis of 2-chlorovinyl 1,1-dichloroethyl ketone from 2-Chloropropionyl chloride and 1,2-dichloroethene. [, , ]

Q5: Can 2-Chloropropionyl chloride be used to synthesize optically active compounds?

A5: Yes, [] describes the asymmetric synthesis of a (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivative, a potent phosphodiesterase inhibitor, using (R)-2-Chloropropionyl chloride as the starting material. This chiral pool approach allows for the synthesis of the target compound with high optical yield. []

Q6: How is 2-Chloropropionyl chloride utilized in the synthesis of polymers?

A6: 2-Chloropropionyl chloride plays a crucial role in synthesizing various polymers.

- It is used to introduce initiating sites for atom transfer radical polymerization (ATRP) onto various substrates. This process is exemplified by its reaction with hydroxyl groups on multiwalled carbon nanotubes (MWNT) to enable the grafting of polymers like poly(tert-butyl acrylate) (PtBA) and poly(4-vinylpyridine) (P4VP). []

- It is also employed to synthesize macroinitiators for ATRP, such as in the synthesis of well-defined poly(glycidol) macroinitiators. These macroinitiators are further used to produce block copolymers with controlled molecular weight distribution and composition. []

- Additionally, 2-Chloropropionyl chloride is utilized in the preparation of star polymers, including β-cyclodextrin-based star block copolymers, through the esterification of hydroxyl groups. []

Q7: Can you provide an example of how 2-Chloropropionyl chloride is used in pharmaceutical synthesis?

A7: [] details a large-scale synthesis of the antitumor agent R116010, where 2-Chloropropionyl chloride is used in the first step. It reacts with N-phenyl-2-benzothiazolamine via a Friedel-Crafts reaction to yield an α-chloroketone intermediate. This intermediate is further processed to ultimately obtain the desired antitumor agent. []

Q8: How does 2-Chloropropionyl chloride contribute to surface modification?

A8: [] demonstrates the use of 2-Chloropropionyl chloride in surface modification, specifically for parylene C films. Friedel-Crafts acylation with 2-Chloropropionyl chloride introduces a reactive chloropropionyl group onto the parylene C surface. This allows for the attachment of various functional groups, improving metal adhesion and enabling the grafting of polymers like poly-N-isopropylacrylamide (pNIPAM) via ATRP. []

Q9: Is 2-Chloropropionyl chloride used in the synthesis of ephedrine or pseudoephedrine?

A9: Yes, both [] and [] introduce a novel method for synthesizing ephedrine and pseudoephedrine utilizing 2-Chloropropionyl chloride. This method involves a Friedel-Crafts reaction between 2-Chloropropionyl chloride and benzene to generate 2-chloro-1-phenyl-1-propanone. This intermediate then reacts with methylamine to produce 2-methylamino-1-phenyl-1-propanone, which is further processed to obtain the desired ephedrine or pseudoephedrine. This method offers a safer and more environmentally friendly alternative to traditional methods by avoiding the use of hazardous reagents like phosphorus trichloride and bromine. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)